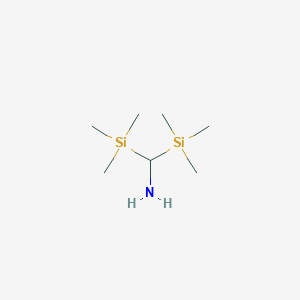

Bis(trimethylsilyl)methylamine

描述

Significance and Role in Contemporary Chemistry

Bis(trimethylsilyl)methylamine (BSMA) serves as a versatile precursor for a wide array of N-bis(trimethylsilyl)methylamino derivatives that are otherwise challenging to prepare. cdnsciencepub.comcdnsciencepub.com Its primary role in contemporary chemistry is that of a powerful synthetic intermediate. cdnsciencepub.comcdnsciencepub.com The considerable steric bulk of the bis(trimethylsilyl)methyl group is a key feature, influencing reaction pathways to achieve high regio- and stereoselectivity in various chemical transformations. cdnsciencepub.comcdnsciencepub.com

The utility of BSMA extends to its role as a synthon, where the (Me₃Si)₂CH- group can act as an equivalent to a methylsilylmethyl (Me₃SiCH₂-), a methyl (CH₃-), or even a proton, demonstrating its versatility in synthetic design. cdnsciencepub.com This has been particularly beneficial in the complex chemistry of β-lactams, where it has enabled new synthetic methodologies. cdnsciencepub.comcdnsciencepub.com Furthermore, the cleavage of its silicon-carbon bonds or the removal of the methine proton can be achieved under very mild conditions to generate α-nitrogen carbanions, which are valuable reactive intermediates. cdnsciencepub.comcdnsciencepub.com

Beyond its role as a synthetic building block, the Si-C-N framework within BSMA and its derivatives suggests potential for biological properties, opening avenues for investigation in medicinal chemistry. cdnsciencepub.comcdnsciencepub.com The compound is also recognized as a silylating agent, with a silylation potential comparable to the widely used hexamethyldisilazane (B44280) (HMDS). sigmaaldrich.com This allows for the protection of functional groups, a crucial step in the synthesis of complex molecules. The by-product of its silylation reaction is the volatile methylamine (B109427), which is easily removed from the reaction mixture. sigmaaldrich.com

The broader class of silylamines, including the related and more widely known bis(trimethylsilyl)amine (HMDS), are foundational reagents in organic and organometallic chemistry. wikipedia.org They are precursors to non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS), which are indispensable in modern organic synthesis for deprotonation reactions where the addition of a nucleophile is undesirable. wikipedia.orgchemeurope.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂₁NSi₂ |

| Molecular Weight | 175.42 g/mol |

| Appearance | Liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| CAS Number | 920-68-3 |

Data sourced from multiple references. sigmaaldrich.com

Historical Context of Silylamine Development and Applications

The development and application of this compound are rooted in the broader history of silylation and silylamine chemistry. The earliest explorations into silylation can be traced back to the work of Sauer, who investigated the reactions of trimethylchlorosilane with alcohols. wmich.edu A pivotal moment in the history of silylamines came with Mjorne's first use of hexamethyldisilazane (HMDS) as a reagent for amines. wmich.edu Subsequently, Spier expanded its use to alcohols and phenols, developing the combined hexamethyldisilazane-trimethylchlorosilane method of silylation. wmich.edu

The synthesis of silylamines has also evolved. Traditionally, they have been prepared via reactions involving chlorosilanes, which produce salt by-products. rsc.org However, more recent research has focused on sustainable methods, such as the catalytic dehydrocoupling of amines and silanes, which forms a direct Si-N bond with hydrogen gas as the only by-product. rsc.org

A significant area of research has been in the field of chemical nitrogen fixation, where silylamines play a crucial role. wikipedia.org The goal is to convert atmospheric nitrogen (N₂) into more reactive compounds like ammonia (B1221849) under ambient conditions. wikipedia.org Tris(trimethylsilyl)amine (B75434) is a key stable intermediate in this process, produced through the reductive silylation of nitrogen. wikipedia.org Notably, early attempts to synthesize tris(trimethylsilyl)amine by reacting ammonia with trimethylchlorosilane were unsuccessful, halting at the formation of the doubly silylated product, bis(trimethylsilyl)amine (HMDS). wikipedia.org This underscores the fundamental nature and stability of HMDS in silylamine chemistry.

The 1960s marked a significant period for silylamine chemistry, with the first reports of s-block bis(trimethylsilyl)amide derivatives by Wannagat in 1961, which have since been used extensively. nih.gov In 1963, Sweeley developed a straightforward and effective method for the silylation of sugars using HMDS and trimethylchlorosilane in pyridine (B92270), a technique that was successfully applied to a wide range of sugar compounds and further solidified the importance of silylamines in analytical and synthetic chemistry. wmich.edu These historical milestones in the synthesis and application of foundational silylamines like HMDS set the stage for the development and exploration of more specialized reagents like this compound.

Table 2: Timeline of Key Developments in Silylamine Chemistry

| Year | Development | Researcher/Group |

|---|---|---|

| 1950s | First use of hexamethyldisilazane (HMDS) with amines. wmich.edu | Mjorne |

| 1956 | First reported silylated sugar. wmich.edu | Schwarz |

| 1961 | First report of s-block bis(trimethylsilyl)amide derivatives. nih.gov | Wannagat |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

bis(trimethylsilyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21NSi2/c1-9(2,3)7(8)10(4,5)6/h7H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSDKFPTCHQXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(N)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451218 | |

| Record name | Bis(trimethylsilyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134340-00-4 | |

| Record name | Bis(trimethylsilyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis Trimethylsilyl Methylamine and Its Derivatives

Direct Synthesis Routes to Bis(trimethylsilyl)methylamine

Direct and efficient methods for the preparation of this compound are crucial for its application as a synthetic building block.

Lithium Metal Mediated Reductive Silylation of Nitriles

A notable method for the synthesis of this compound involves the reductive silylation of nitriles mediated by lithium metal. Although specific details for the direct synthesis of this compound via this route are not extensively documented in the provided results, the general principle of reductive silylation of imines using lithium and chlorotrimethylsilane (B32843) in tetrahydrofuran (B95107) is a known transformation. thieme-connect.de This type of reaction suggests a plausible pathway where a nitrile precursor could be reduced and silylated in a one-pot process to yield the target amine. The reactivity of alkyl halides in such reductive metalations follows the order R-I > R-Br > R-Cl > R-F. thieme-connect.de

Electrochemical Synthesis of Precursors to this compound

Electrochemical methods offer an alternative and efficient approach to synthesizing precursors for this compound. acs.org The reductive electrochemical silylation of unsaturated nitrogen-containing functional groups has been demonstrated as a viable synthetic strategy. acs.org This technique provides a simple and effective route to precursors that can be subsequently converted to this compound. acs.org

Synthesis of N-Bis(trimethylsilyl)methylamino Derivatives

The primary amine functionality of this compound allows for a wide range of derivatization reactions, leading to a diverse array of N-substituted compounds.

General Derivatization Procedures

This compound serves as a source for a variety of N-bis(trimethylsilyl)methylamino derivatives that are otherwise challenging to prepare. researchgate.net The derivatization often involves the reaction of the primary amine with various electrophiles. For instance, imines can be formed, which are key intermediates for further functionalization. researchgate.net The process of derivatization can be influenced by several factors, including the choice of solvent, reaction time, and temperature. wordpress.com Common silylating agents used for derivatization include N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). wordpress.compsu.eduiu.edu The choice of the derivatization reagent can be critical to avoid the formation of unexpected by-products or artifacts. researchgate.net

Table 1: Common Silylating Agents for Derivatization wordpress.compsu.edu

| Reagent | Abbreviation | Leaving Group Volatility |

| N,O-bis(trimethylsilyl)acetamide | BSA | Moderate |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | High |

| N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | Very High |

Regioselective and Stereoselective Functionalization

The bulky nature of the bis(trimethylsilyl)methyl group plays a crucial role in directing the regioselectivity and stereoselectivity of subsequent reactions on its derivatives. researchgate.net A high degree of regiocontrol can be achieved in the deprotonation of imino derivatives of this compound, followed by quenching with an electrophile. researchgate.net This allows for selective functionalization at different positions within the molecule. researchgate.net The bis(trimethylsilyl)methyl group has been instrumental in preparing and regioselectively metalating substituted aryl and heteroaryl derivatives. nih.govnih.gov This regioselective metalation, followed by reaction with electrophiles, provides a pathway to a wide range of functionalized aromatic and heterocyclic compounds. nih.govnih.gov

Preparation of Metal Bis(trimethylsilyl)amides from Related Silylamines (for Contextual Understanding)

For a comprehensive understanding of the chemistry involving bis(trimethylsilyl)amine moieties, it is relevant to consider the synthesis of metal bis(trimethylsilyl)amides. These compounds are coordination complexes with significant applications in catalysis and synthesis. A general and widely used method for their preparation is the salt metathesis reaction between an anhydrous metal chloride and an alkali metal bis(trimethylsilyl)amide, such as sodium or potassium bis(trimethylsilyl)amide. wikipedia.org

MCln + n Na(hmds) → M(hmds)n + n NaCl wikipedia.org

The alkali metal chloride by-product typically precipitates and can be removed by filtration. The desired metal bis(trimethylsilyl)amide is often purified by distillation or sublimation. wikipedia.org This method is applicable to a wide range of metals, including those from the p-block, d-block, and f-block. wikipedia.org For instance, tin(II) bis(trimethylsilyl)amide is prepared from tin(II) chloride, while transition metal complexes like those of titanium and vanadium are synthesized from their respective chloride precursors. wikipedia.orgescholarship.org

Table 2: Examples of Metal Bis(trimethylsilyl)amide Synthesis wikipedia.orgescholarship.orgnih.gov

| Metal Precursor | Silylamide Reagent | Product |

| NiI₂ | K{N(SiMe₃)₂} | [K][Ni{N(SiMe₃)₂}₃] |

| NiCl₂(DME) | K{N(SiMe₃)₂} | [K(DME)][Ni₂{N(SiMe₃)₂}₃] |

| TiCl₃(NMe₃)₂ | LiN(SiMe₃)₂(OEt₂) | [Ti(μ-Cl){N(SiMe₃)₂}₂]₂ |

| VCl₃(NMe₃)₂ | LiN(SiMe₃)₂(OEt₂) | [V(μ-Cl){N(SiMe₃)₂}₂]₂ |

Alkali Metal Bis(trimethylsilyl)amides (LiHMDS, NaHMDS, KHMDS)

Alkali metal bis(trimethylsilyl)amides are the most common and widely used derivatives. wikipedia.org They are typically prepared by the deprotonation of bis(trimethylsilyl)amine with a suitable metalating agent. wikipedia.org These silylamides are soluble in a range of organic solvents and are commonly used as potent, sterically hindered bases in organic synthesis. wikipedia.org

Lithium Bis(trimethylsilyl)amide (LiHMDS): LiHMDS is a widely used non-nucleophilic base in organic chemistry. wikipedia.org It is commercially available but can also be readily prepared in the laboratory. wikipedia.org The most common synthesis involves the deprotonation of bis(trimethylsilyl)amine with n-butyllithium (n-BuLi). wikipedia.orgprepchem.com This reaction is typically performed in a suitable solvent like hexane (B92381) or tetrahydrofuran (THF). prepchem.com An alternative method involves the direct reaction of lithium metal with hexamethyldisilamine, often mediated by an electron transfer agent like styrene. google.com

Sodium Bis(trimethylsilyl)amide (NaHMDS): NaHMDS is another strong base frequently employed in organic synthesis. wikipedia.org Its synthesis often involves the reaction of sodium amide with bis(trimethylsilyl)amine. rsc.org This reaction can be carried out in a solvent like benzene (B151609), with the evolution of ammonia (B1221849). prepchem.com NaHMDS is valued for its solubility in various ethers and aromatic solvents. wikipedia.org

Potassium Bis(trimethylsilyl)amide (KHMDS): KHMDS is a particularly strong, sterically hindered base. commonorganicchemistry.com A common and reliable laboratory preparation involves the reaction of potassium hydride (KH) with bis(trimethylsilyl)amine in a solvent such as THF. rsc.orgtandfonline.com This method is often preferred due to the commercial availability and easier handling of potassium hydride compared to other potassium-based reagents. rsc.org Recently, an efficient, large-scale synthesis of rubidium bis(trimethylsilyl)amide, a heavier alkali metal analogue, has been developed via a magnetite-catalyzed metalation of hexamethyldisilazane (B44280) in liquid ammonia. rsc.orgrsc.org

| Compound Name | Abbreviation | CAS Number | Molecular Weight ( g/mol ) | Key Synthetic Route |

| Lithium bis(trimethylsilyl)amide | LiHMDS | 4039-32-1 | 167.33 commonorganicchemistry.com | Deprotonation of HN(SiMe₃)₂ with n-butyllithium wikipedia.org |

| Sodium bis(trimethylsilyl)amide | NaHMDS | 1070-89-9 | 183.37 commonorganicchemistry.com | Reaction of sodium amide with HN(SiMe₃)₂ rsc.org |

| Potassium bis(trimethylsilyl)amide | KHMDS | 40949-94-8 | 199.48 commonorganicchemistry.com | Reaction of potassium hydride with HN(SiMe₃)₂ rsc.org |

Group 2 Metal Bis(trimethylsilyl)amides

The synthesis of bis(trimethylsilyl)amides of Group 2 metals (alkaline earth metals) has also been extensively explored. These compounds are valuable reagents and precursors in organometallic chemistry. acs.org

A general method for the preparation of Group 2 metal bis(trimethylsilyl)amides involves the reaction of a Group 2 metal halide (e.g., calcium iodide or barium chloride) with an alkali metal bis(trimethylsilyl)amide, such as the sodium or potassium salt. wikipedia.org However, this salt metathesis route can sometimes lead to contamination of the product with alkali metal salts. wikipedia.org

An improved, potassium-free synthesis for the calcium and barium complexes has been developed. wikipedia.org This involves an initial reaction of benzylpotassium with a calcium or barium dihalide, followed by a reaction with bis(trimethylsilyl)amine. wikipedia.org More recently, a straightforward, one-pot synthesis of magnesium and calcium bis(trimethylsilyl)amides has been achieved via an in situ Grignard metalation method, which avoids the need to pre-form a separate organometallic metalating agent. thieme-connect.de Another synthetic strategy involves the transmetalation reaction between bis[bis(trimethylsilyl)amido]tin(II) and the alkaline-earth metal in an organic solvent, which produces the desired amides in high yield. acs.org

| Metal | Compound Formula | Synthetic Method | Key Features |

| Magnesium | Mg[N(SiMe₃)₂]₂ | In situ Grignard metalation thieme-connect.de | Forms a bis(THF) adduct with a distorted tetrahedral geometry. thieme-connect.de |

| Calcium | Ca[N(SiMe₃)₂]₂ | Transmetalation from Sn[N(SiMe₃)₂]₂ acs.org | Can also be synthesized via an in situ Grignard method. thieme-connect.de |

| Strontium | Sr[N(SiMe₃)₂]₂ | Transmetalation from Sn[N(SiMe₃)₂]₂ acs.org | Forms dimeric species in the gas phase. acs.org |

| Barium | Ba[N(SiMe₃)₂]₂ | Transmetalation from Sn[N(SiMe₃)₂]₂ acs.org | Forms dimeric species in the gas phase. acs.org |

Transmetallation Routes to Other Metal Silylamides

Transmetallation is a powerful and general method for the synthesis of a wide variety of metal bis(trimethylsilyl)amides, particularly for d-block, p-block, and f-block elements. wikipedia.org This method typically involves the reaction of an anhydrous metal halide (often a chloride) with an alkali metal bis(trimethylsilyl)amide, such as LiHMDS, NaHMDS, or KHMDS. wikipedia.org

The general reaction is as follows: MCln + n M'[N(SiMe₃)₂] → M[N(SiMe₃)₂]n + n M'Cl (where M is the target metal and M' is an alkali metal)

A key advantage of this method is that the alkali metal chloride byproduct is usually insoluble in the organic solvents used for the reaction and can be easily removed by filtration. wikipedia.org The desired metal silylamide can then be purified by distillation or sublimation. wikipedia.org This approach has been successfully used to synthesize silylamide complexes of numerous metals, including those from the d-block and p-block of the periodic table. wikipedia.org For instance, iron(II) bis(trimethylsilyl)amide can be prepared from iron(II) bromide and LiHMDS. ox.ac.uk

Redox transmetallation is another valuable synthetic pathway, especially for lanthanide and alkaline-earth metal complexes where conventional salt metathesis may be less effective. rsc.org This can involve the reaction of a lanthanoid metal with an amido-mercury iodide. rsc.org

| Target Metal | Precursor | Silylamide Reagent | Product |

| Iron | FeBr₂(THF)₂ | LiN(SiMe₃)₂ | Fe[N(SiMe₃)₂]₂ ox.ac.uk |

| Titanium | TiCl₃(NMe₃)₂ | NaN(SiMe₃)₂ | Ti[N(SiMe₃)₂]₃ wikipedia.org |

| Vanadium | VCl₃(NMe₃)₂ | NaN(SiMe₃)₂ | V[N(SiMe₃)₂]₃ wikipedia.org |

| Ytterbium | Yb metal | (MeL†)HgI | [Yb(MeL†)₂] rsc.org |

Lanthanide and Actinide Silylamide Synthesis

The synthesis of lanthanide and actinide bis(trimethylsilyl)amide complexes has been a significant area of research, as these compounds often exhibit unique coordination geometries and reactivity. manchester.ac.uk The bulky silylamide ligands are crucial for stabilizing low-coordinate f-element complexes. manchester.ac.ukmanchester.ac.uk

The primary synthetic route to homoleptic lanthanide trisamides of the type Ln[N(SiMe₃)₂]₃ is salt metathesis between a lanthanide(III) halide and an alkali metal bis(trimethylsilyl)amide. rsc.orgnsf.gov The choice of solvent and alkali metal salt can be critical to prevent the retention of alkali metal halides in the final product. rsc.org

For divalent lanthanides, complexes such as [Sm(N″)₂(THF)₂] (where N″ = N(SiMe₃)₂) are synthesized from samarium(II) iodide and NaHMDS in THF. rsc.org The synthesis of actinide silylamides follows similar principles. For example, the first trigonal planar actinide complex, [U(N)₃] (where N = N(SiᵗBuMe₂)₂), was synthesized using a bulky silylamide ligand. manchester.ac.uk The synthesis of the first three-coordinate actinide complexes was also achieved using bis(silyl)amide ligands. manchester.ac.uk

| f-Block Element | Oxidation State | Complex Formula | Synthetic Precursors |

| Lanthanides (general) | +3 | Ln[N(SiMe₃)₂]₃ | LnCl₃ + 3 M'N(SiMe₃)₂ (M' = Li, Na, K) rsc.org |

| Samarium | +2 | [Sm{N(SiMe₃)₂}₂(THF)₂] | SmI₂(THF)₂ + 2 NaN(SiMe₃)₂ rsc.org |

| Uranium | +3 | [U(N)₃] (N = N(SiᵗBuMe₂)₂) | Not specified |

| Cerium | +3 | [Ce{N(SiMe₃)(ArF)}₃] (ArF = C₆F₅) | Protonolysis of [Ce(N(SiMe₃)₂)₃] with HN(SiMe₃)(ArF) rsc.org |

Mechanistic Investigations of Bis Trimethylsilyl Methylamine Reactions

Pathways of Silylation Reactions

Silylation is a chemical modification that involves replacing an active hydrogen atom in a molecule with a trimethylsilyl (B98337) (TMS) group. This process is widely employed to increase the volatility and thermal stability of compounds for analytical techniques like gas chromatography (GC). encyclopedia.pubwikipedia.org Bis(trimethylsilyl)methylamine is a potent silylating agent with a silylation potential comparable to hexamethyldisilazane (B44280) (HMDS). sigmaaldrich.comcommonorganicchemistry.com The reaction proceeds with the formation of gaseous methylamine (B109427) as a by-product, which is easily removed from the reaction mixture. sigmaaldrich.comcommonorganicchemistry.com

Catalytic Effects on Silylation Efficiency

The efficiency of silylation reactions can be significantly enhanced by the use of catalysts. Catalysts increase the reactivity of the silylating reagent, facilitating a more rapid and complete derivatization. chemicalbook.com Common catalysts include trimethylchlorosilane (TMCS) and basic compounds like pyridine (B92270). chemicalbook.comrsc.org Pyridine often serves a dual role; it acts as a catalyst and as an acid scavenger, neutralizing acidic by-products that might otherwise inhibit the reaction or degrade the products. chemicalbook.com For certain transformations, such as the intramolecular trans-bis-silylation of alkynes, transition metal complexes based on rhodium or palladium/copper have been employed to achieve specific cyclization products. nih.govacs.org In other specialized applications, such as the C-H silylation of terminal alkynes, potassium bis(trimethylsilyl)amide (KHMDS) has been shown to be an effective transition metal-free catalyst. rsc.orgrsc.org

Table 1: Influence of Catalysts on Silylation Reactions

| Catalyst Type | Example(s) | Role/Effect |

|---|---|---|

| Silyl (B83357) Halide | Trimethylchlorosilane (TMCS) | Increases reactivity of the primary silylating agent. chemicalbook.comrsc.org |

| Organic Base | Pyridine | Acts as a catalyst and an acid scavenger, driving the reaction forward. chemicalbook.com |

| Transition Metal | Rhodium complexes, PdCl₂(PPh₃)₂-CuI | Catalyzes specific reactions like intramolecular bis-silylation. nih.govacs.org |

| Amide Base | Potassium bis(trimethylsilyl)amide (KHMDS) | Serves as a transition metal-free catalyst for C-H silylation. rsc.orgrsc.org |

Influence of Solvents and Reagent Mixtures on Derivatization

The choice of solvent and the composition of the reagent mixture are critical factors that influence the rate and outcome of derivatization reactions. Aprotic solvents are generally recommended for silylation. orgsyn.org Pyridine is a very common solvent for these reactions due to its catalytic and acid-scavenging properties. chemicalbook.com However, other solvents can have a profound impact on reaction kinetics. For instance, the silylation of various phenols with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a related silylating agent, was found to be dramatically faster in acetone (B3395972), with reactions completing in under 15 seconds at room temperature, compared to over an hour in other solvents like dichloromethane (B109758) or hexane (B92381). wikipedia.org This suggests that acetone can be added to extracts in water-immiscible solvents to accelerate the derivatization process. wikipedia.org The composition of the silylating agent itself, such as mixtures of BSTFA and 1% TMCS, is often optimized to enhance derivatization efficiency for specific classes of compounds like benzodiazepines. rsc.org

Table 2: Effect of Solvent on Silylation Reaction Rate for Phenols with BSTFA

| Solvent | Reaction Time for Quantitative Derivatization |

|---|---|

| Acetone | < 15 seconds |

| Dichloromethane | > 1 hour |

| Hexane | > 1 hour |

Data derived from a study on the derivatization of phenols with BSTFA, illustrating the significant impact of solvent choice. wikipedia.org

Artifact Formation and By-product Generation in Trimethylsilyl Derivatization

While silylation is intended to produce a single, stable derivative, the formation of unexpected by-products, known as artifacts, can occur. encyclopedia.pubwikipedia.orgresearchgate.net Artifact formation can lead to the appearance of multiple peaks for a single compound in a gas chromatogram, complicating analysis. encyclopedia.pubwikipedia.org These artifacts can arise from reactions with the solvent, contaminants (such as water or acids), or from the silylating reagent itself. encyclopedia.pubresearchgate.net Incomplete derivatization is another common issue, which can sometimes be minimized by altering the reaction conditions, such as changing the acid used for acidification in sample preparation. encyclopedia.pub A key advantage of using this compound is that its primary reaction by-product is methylamine, a gas that can easily be removed from the system. sigmaaldrich.comcommonorganicchemistry.com This contrasts with by-products from other reagents, which may be less volatile and could interfere with subsequent analyses. orgsyn.org

Carbanion Generation and Reactivity

Beyond its role in silylation, the chemical framework of this compound allows for its use as a precursor to potent synthetic intermediates through the generation of α-nitrogen carbanions. These carbanions can be formed via two primary mechanistic pathways under mild conditions. researchgate.net

α-Nitrogen Carbanion Formation via Si-C Bond Cleavage

The cleavage of one of the silicon-carbon (Si-C) bonds in this compound can lead to the formation of an α-nitrogen carbanion. researchgate.net This reactivity transforms the bulky bis(trimethylsilyl)methyl group into a versatile synthetic unit. researchgate.net This pathway is exemplified in processes like the N-H/Si-C dealkynative coupling of amines with bis(trimethylsilyl)acetylene, which is mediated by a strong base like KHMDS and proceeds via Si-C bond cleavage to form a new silicon-nitrogen bond. rsc.org This type of transformation underscores the potential of the Si-C-N framework in constructing more complex molecules. researchgate.net

Methine Proton Abstraction and Anion Generation

An alternative route to an α-nitrogen carbanion involves the direct deprotonation of the central methine (C-H) proton of the this compound backbone. researchgate.net This process requires a strong, non-nucleophilic base, analogous to the bases used to deprotonate the N-H bond in the related compound bis(trimethylsilyl)amine (HMDS) to form reagents like lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.orgwikipedia.org The resulting carbanion is a powerful synthetic intermediate, stabilized by the adjacent nitrogen and silicon atoms. researchgate.net The steric hindrance provided by the two trimethylsilyl groups influences the reactivity of this anion, making it a valuable tool for regio- and stereoselective syntheses. researchgate.net

Mechanisms in Transition Metal-Catalyzed Transformations Involving Silylamides

This compound and its corresponding amide anion, bis(trimethylsilyl)amide (often abbreviated as N(TMS)₂), are pivotal ligands in a variety of transition metal-catalyzed reactions. The steric bulk and electronic properties of the N(TMS)₂ ligand play a crucial role in shaping the mechanistic pathways of these transformations.

Hydroboration Reduction Mechanisms (e.g., using Y[N(TMS)₂]₃)

The homoleptic yttrium complex, Y[N(TMS)₂]₃, serves as an efficient catalyst for the hydroboration reduction of amides to amines. acs.orgorganic-chemistry.org Mechanistic studies, including kinetic analysis, isotope labeling, and control experiments, have shed light on the reaction pathway. acs.org

The proposed mechanism commences with the reaction between the yttrium silylamide complex and a borane, such as pinacolborane (HBpin), to generate a lanthanide-hydride intermediate. This is followed by the migratory insertion of the amide's carbonyl group into the Y-H bond. Subsequent intramolecular rearrangement and elimination steps lead to the final amine product. organic-chemistry.org

Key features of this catalytic cycle include:

High Chemoselectivity: The reaction demonstrates remarkable tolerance for various functional groups, including nitro, cyano, and vinyl groups. acs.orgorganic-chemistry.org

Substrate Scope: The protocol is effective for the reduction of tertiary and secondary amides to their corresponding amines. organic-chemistry.org Primary amides, however, are not suitable substrates under these conditions. organic-chemistry.org

A gram-scale synthesis of the Parkinson's disease drug piribedil (B1678447) has been successfully achieved with a high yield, underscoring the practical utility of this method. organic-chemistry.org

Hydroamination and Related Heterofunctionalization Mechanisms

Organolanthanide complexes, including those bearing silylamide ligands, are highly effective catalysts for both intermolecular and intramolecular hydroamination reactions. These reactions involve the addition of an N-H bond across a carbon-carbon multiple bond in substrates like alkenes, alkynes, and allenes. nih.govresearchgate.net

The generally accepted mechanism for organolanthanide-catalyzed hydroamination proceeds through the following key steps:

C-C Multiple Bond Insertion: The turnover-limiting step involves the insertion of the unsaturated carbon-carbon bond into the lanthanide-nitrogen (Ln-N) bond of the catalyst. nih.govresearchgate.net

Protonolysis: This is followed by a rapid protonolysis of the resulting intermediate by another amine substrate molecule, which regenerates the active catalyst and releases the aminated product. nih.govresearchgate.net

The steric environment of the ligands plays a significant role in the reaction rates. nih.govlibretexts.org Less sterically hindered ligand systems have been shown to enhance catalytic activity. nih.gov Furthermore, the development of chiral lanthanide complexes has enabled enantioselective hydroamination reactions. nih.govnih.gov

In the context of early transition metals like titanium, hydroamination can proceed through different mechanistic pathways depending on the substrate and catalyst. For primary aminoalkenes, a neutral catalyst pathway is often operative, which involves the formation of a metal imido species. libretexts.orgnih.gov For secondary aminoalkenes, a cationic catalyst pathway is typically required. libretexts.org The formation of an intermediate azametallacycle and its subsequent protonation by an amine are crucial steps in the catalytic cycles proposed for group 4 metal-catalyzed hydroamination. nih.gov

Sila-Sonogashira Coupling Mechanisms

The Sila-Sonogashira coupling is a variation of the traditional Sonogashira reaction that utilizes a trimethylsilyl-protected alkyne. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. colab.ws While the precise mechanism can be complex and challenging to study due to the transient nature of the intermediates, a generally accepted catalytic cycle involving both palladium and copper catalysts has been proposed. libretexts.orgbyjus.comnumberanalytics.com

The proposed mechanism involves two interconnected catalytic cycles:

The Palladium Cycle:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with an aryl or vinyl halide to form a Pd(II) intermediate. numberanalytics.comnrochemistry.com

Transmetalation: The Pd(II) intermediate undergoes transmetalation with a copper acetylide species, transferring the alkynyl group to the palladium center. numberanalytics.comnrochemistry.com

Reductive Elimination: The resulting palladium(II) alkynyl complex undergoes reductive elimination to form the final cross-coupled product and regenerate the Pd(0) catalyst. numberanalytics.com

The Copper Cycle:

Copper Acetylide Formation: In the presence of a base, the terminal alkyne (generated in situ from the silyl-protected alkyne) reacts with a Cu(I) salt to form a copper acetylide intermediate. byjus.comnumberanalytics.com This species is more reactive towards transmetalation than the alkyne itself. numberanalytics.com

The use of trimethylsilylacetylene (B32187) can facilitate the Sonogashira coupling, in some cases even in the absence of a copper co-catalyst. libretexts.org The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency. Electron-rich and sterically bulky phosphine (B1218219) ligands can enhance the rate of the oxidative addition step. libretexts.org

A variation of the Sila-Sonogashira reaction employs tetraalkynylsilane as the alkynylating agent, which has been shown to proceed efficiently with a palladium and copper co-catalyst system. colab.ws

Decomposition Pathways of Related Silylammonium Salts

The thermal stability and decomposition pathways of ammonium (B1175870) salts are crucial considerations in their application. For tetraalkylammonium salts, which share structural similarities with silylammonium salts, thermal decomposition is a significant process. The stability of these salts is influenced by the nature of the alkyl groups. scite.ai

Studies on tetraalkylammonium cations have revealed several potential decomposition pathways:

Hofmann Elimination: This is a common degradation pathway for quaternary ammonium cations that possess β-hydrogens. It involves the abstraction of a β-hydrogen by a base (like hydroxide), leading to the formation of an alkene, a tertiary amine, and water. researchgate.net

SN2 Attack: Nucleophilic attack by species like hydroxide (B78521) at an α-carbon can lead to the formation of an alcohol and a tertiary amine. researchgate.net

Ylide Formation: Deprotonation at a carbon adjacent to the nitrogen can form a nitrogen ylide, which can then undergo further reactions. researchgate.net

For alkyltrimethylammonium cations, the relative importance of Hofmann elimination versus nucleophilic attack on the methyl groups is influenced by the steric hindrance around the β-hydrogens. As the number of β-hydrogens decreases or they become more sterically encumbered, nucleophilic attack on the methyl groups becomes a more significant decomposition pathway. researchgate.net

Applications of Bis Trimethylsilyl Methylamine in Advanced Organic Synthesis

Role as a Silylating Reagent in Functional Group Protection and Derivatization

N,N-Bis(trimethylsilyl)methylamine, also known as Heptamethyldisilazane, is a potent silylating agent with a reactivity profile comparable to the widely used Hexamethyldisilazane (B44280) (HMDS). sigmaaldrich.comscribd.com Silylation is a chemical process that substitutes an active hydrogen atom in functional groups like hydroxyls, thiols, and amines with a trimethylsilyl (B98337) (TMS) group. researchgate.netcolostate.edu This transformation is fundamental in organic synthesis for protecting reactive functional groups, enhancing solubility in nonpolar solvents, and increasing the volatility of compounds for analytical procedures. wikipedia.orggoogle.com The reaction by-product of N,N-Bis(trimethylsilyl)methylamine is the gaseous methylamine (B109427), which is easily removed from the reaction mixture. sigmaaldrich.comscribd.com

The protection of protic functional groups via silylation is a well-established strategy in multi-step organic synthesis. google.com N,N-Bis(trimethylsilyl)methylamine serves as an effective reagent for the trimethylsilylation of alcohols, thiols, and amines. wikipedia.org This process replaces the labile hydrogen on these functional groups with a robust TMS group, rendering them inert to subsequent reaction conditions. unishivaji.ac.in The resulting silyl (B83357) ethers, silyl thioethers, and silylated amines are generally stable under neutral or basic conditions but can be readily deprotected when needed. scribd.com The efficiency of these reactions often makes reagents like this a preferred alternative to trimethylsilyl chloride (TMSCl). wikipedia.org

| Functional Group | Substrate Example | Product Example | Purpose |

| Hydroxyl (-OH) | Alcohol (R-OH) | Trimethylsilyl Ether (R-O-TMS) | Protection, Increased Volatility |

| Thiol (-SH) | Thiol (R-SH) | Trimethylsilyl Thioether (R-S-TMS) | Protection, Odor Masking |

| Amine (-NH2, -NHR') | Primary/Secondary Amine | Silylated Amine (R-N(TMS)H, R-N(TMS)R') | Protection, Increased Volatility |

This table illustrates the general application of silylating agents like N,N-Bis(trimethylsilyl)methylamine for the protection of common functional groups.

Gas chromatography (GC) is a powerful analytical technique that requires analytes to be volatile and thermally stable. researchgate.net Many organic compounds, particularly those with polar functional groups such as hydroxyls, amines, and carboxylic acids, are non-volatile and prone to thermal decomposition at the high temperatures used in GC analysis. wikipedia.orgwordpress.com

Derivatization with a silylating agent like N,N-Bis(trimethylsilyl)methylamine is a routine procedure to address this issue. sigmaaldrich.comdv-expert.org By converting polar -OH, -NH, and -SH groups into their corresponding trimethylsilyl derivatives, the intermolecular hydrogen bonding is eliminated, which significantly increases the compound's volatility and stability. wikipedia.orgwordpress.com This allows for the successful GC analysis of otherwise non-volatile chemicals, such as amino acids, steroids, and phenols. wikipedia.orgchemcoplus.co.jp The increased volatility of the derivatives also leads to improved chromatographic separation and peak shape. researchgate.net N,N-Bis(trimethylsilyl)methylamine is considered a valuable derivatization reagent for these purposes, with a silylating potential similar to HMDS. sigmaaldrich.comscribd.com

Synthetic Equivalent Strategies

The isomer C,C-Bis(trimethylsilyl)methylamine, often abbreviated as BSMA, is a unique primary amine that serves as a precursor to a wide array of powerful synthetic intermediates. researchgate.net Its structure, [(CH₃)₃Si]₂CHNH₂, allows for regioselective functionalization, making it a valuable tool in complex organic synthesis, including the preparation of nitrogen heterocycles like β-lactams. researchgate.netresearcher.life

BSMA can be utilized as a synthetic equivalent of the N-methyl, N-(trimethylsilyl)methyl carbanion. researchgate.netcookechem.com This strategy involves the transformation of the BSMA backbone to generate intermediates that behave as this specific carbanion. This application is particularly useful in constructing complex molecular frameworks where the controlled introduction of a silylated methylamino-methyl group is required. The cleavage of one of the Si-C bonds under mild conditions can afford an α-nitrogen carbanion, which is a key step in this synthetic equivalence. researchgate.net

In another significant synthetic strategy, BSMA can function as a [N-CH] dianion synthon. researchgate.netcookechem.comchemicalbook.com A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. By selectively deprotonating both the amine (N-H) and the methine (C-H) protons, a dianionic species is generated. This dianion can then react with various electrophiles, allowing for the introduction of two different substituents at the nitrogen and carbon atoms in a controlled manner. This methodology provides a versatile entry point to a wide range of novel, functionalized silylated compounds. researchgate.net

Perhaps one of the most sophisticated applications of BSMA is its role as a proton equivalent. researchgate.net Through specific reaction sequences, the entire (Me₃Si)₂CH- group can be ultimately replaced by a single hydrogen atom. researchgate.netresearcher.life This multi-step process involves first using the bulky bis(trimethylsilyl)methyl group to direct other chemical transformations or to stabilize reactive intermediates. Once its purpose is served, the group is cleaved and replaced with a proton. This allows the bulky group to act as a temporary placeholder, enabling synthetic transformations that might otherwise be difficult to achieve. This strategy highlights the utility of BSMA as a "tool" in synthesis, where it can be conceptually regarded as an equivalent to a simple proton. researchgate.net

Catalytic Roles of Metal Bis(trimethylsilyl)amides in Organic Transformations

Metal bis(trimethylsilyl)amides, often abbreviated as M[N(SiMe₃)₂]ₓ, are a class of compounds where a metal cation is coordinated to one or more bis(trimethylsilyl)amide ligands. These complexes are highly valued in organic chemistry for their catalytic activity in a multitude of reactions. The bulky trimethylsilyl groups render the nitrogen atom sterically hindered, making the amide a strong, non-nucleophilic base. wikipedia.orgchemicalbook.com This characteristic is crucial for many catalytic applications, as it promotes deprotonation without competing nucleophilic attack. Furthermore, these complexes are soluble in many nonpolar organic solvents, which enhances their reactivity compared to their often insoluble metal halide counterparts. wikipedia.org

The catalytic prowess of metal bis(trimethylsilyl)amides is diverse, encompassing a range of transformations from facilitating carbon-carbon bond formation to enabling reduction and stereoselective reactions. The choice of the metal center (e.g., lithium, sodium, potassium, or lanthanides) can significantly influence the reactivity and selectivity of the catalyst. wikipedia.orgnih.gov

Non-Nucleophilic Base Catalysis

The primary and most widespread application of metal bis(trimethylsilyl)amides is as strong, non-nucleophilic bases. wikipedia.orgchemicalbook.com Their steric bulk prevents them from participating in nucleophilic addition or substitution reactions, a common side reaction with other strong bases like alkoxides or hydroxides. This property is particularly advantageous in reactions where a specific proton needs to be abstracted in the presence of electrophilic functional groups.

For instance, they are frequently used to generate enolates from ketones, esters, and other carbonyl compounds. The resulting enolates are key intermediates in a vast number of carbon-carbon bond-forming reactions. The choice between different alkali metal bis(trimethylsilyl)amides (LiHMDS, NaHMDS, KHMDS) can influence the stereochemical outcome of enolate formation (kinetic vs. thermodynamic control) due to the differing nature of the metal-oxygen bond and the degree of aggregation of the base in solution. wikipedia.orgwikipedia.org

Beyond enolate formation, their role as non-nucleophilic bases extends to a variety of other transformations, including elimination reactions and the deprotonation of weakly acidic C-H, N-H, and O-H bonds. For example, sodium bis(trimethylsilyl)amide (NaHMDS) is employed in dehydrohalogenation reactions to generate carbenes.

Carbon-Carbon Bond Formation (e.g., Fráter-Seebach Alkylation, Mixed Claisen Condensations)

Metal bis(trimethylsilyl)amides are instrumental in facilitating various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. Two prominent examples are the Fráter-Seebach alkylation and mixed Claisen condensations.

The Fráter-Seebach alkylation is a diastereoselective alkylation of chiral β-hydroxy esters. wikipedia.orgepfl.chwikiwand.com This reaction relies on the use of two equivalents of a strong, non-nucleophilic base, with lithium bis(trimethylsilyl)amide (LiHMDS) being a common choice. epfl.chwikiwand.com The first equivalent deprotonates the hydroxyl group, while the second generates a chelated enolate. The subsequent alkylation occurs with high diastereoselectivity, as the electrophile attacks from the face opposite to the bulky alkoxide, directed by the chelated metal ion. epfl.ch This method has proven to be highly valuable in the synthesis of natural products due to its high yields and stereocontrol. wikipedia.org

Mixed Claisen condensations involve the reaction between two different esters. To achieve a good yield of a single product and avoid a complex mixture resulting from self-condensation of both esters, it is crucial to pre-form the enolate of one ester before adding the second. chadsprep.com Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are ideal for this purpose, as they rapidly and quantitatively generate the ester enolate without attacking the ester carbonyl group. wikipedia.orglibretexts.org This allows for a controlled reaction, leading to the desired β-keto ester product.

Reduction Reactions (e.g., Amide Hydroboration to Amines)

Recent research has highlighted the catalytic activity of lanthanide bis(trimethylsilyl)amides in reduction reactions, particularly in the hydroboration of amides to amines. acs.orgnih.govorganic-chemistry.org This transformation is significant as amides are generally stable functional groups, and their reduction often requires harsh reagents. nsf.gov

Homoleptic yttrium and lanthanum bis(trimethylsilyl)amide complexes, such as Y[N(TMS)₂]₃ and La[N(SiMe₃)₂]₃, have been shown to be efficient catalysts for the hydroboration of secondary and tertiary amides using pinacolborane (HBpin) as the boron source. acs.orgnih.govorganic-chemistry.orgnsf.gov These reactions proceed under mild conditions and exhibit high chemoselectivity, tolerating various functional groups like cyano, nitro, and vinyl groups. acs.orgnih.govorganic-chemistry.org The catalytic cycle is proposed to involve the formation of a lanthanide-hydride intermediate, followed by migratory insertion of the amide carbonyl group. organic-chemistry.org This methodology provides a valuable and milder alternative to traditional reducing agents for the synthesis of amines from amides. organic-chemistry.orgnsf.gov

| Catalyst | Substrate | Product | Yield | Reference |

| Y[N(TMS)₂]₃ | Tertiary Amides | Tertiary Amines | Good to Excellent | organic-chemistry.org |

| Y[N(TMS)₂]₃ | Secondary Amides | Secondary Amines | Moderate to Good | organic-chemistry.org |

| La[N(SiMe₃)₂]₃ | Tertiary & Secondary Amides | Corresponding Amines | - | nsf.gov |

Stereoselective and Regioselective Catalysis

The steric bulk of the bis(trimethylsilyl)amide ligand plays a crucial role in directing the stereochemical and regiochemical outcomes of various catalytic reactions. cdnsciencepub.comgrafiati.com

In stereoselective catalysis , the chiral environment created by metal complexes bearing chiral bis(trimethylsilyl)amide-type ligands or by the interaction of achiral bis(trimethylsilyl)amide complexes with chiral substrates can lead to the preferential formation of one stereoisomer over another. For example, in the Fráter-Seebach alkylation, the stereoselectivity is dictated by the steric hindrance of the base and the chelation control involving the metal cation. epfl.ch Similarly, aluminum (salen) complexes, which can be modified with silyl groups, have been used in stereoselective additions to aldehydes. mdpi.com The use of chiral diamines in conjunction with sodium bis(trimethylsilyl)amide has also been explored in the formation of chiral mixed aggregates. nih.gov

Regioselective catalysis involves the selective reaction at one of several possible reactive sites within a molecule. The bulky nature of metal bis(trimethylsilyl)amides can be exploited to achieve high regioselectivity. For example, in the deprotonation of unsymmetrical ketones, the use of a sterically hindered base like LiHMDS often leads to the formation of the kinetic enolate (deprotonation at the less substituted α-carbon) with high selectivity. Furthermore, the regioselective metalation of aryl derivatives substituted with a bis(trimethylsilyl)methyl group has been achieved using mixed-metal bases. researchgate.net The presence of the bulky bis(trimethylsilyl)methyl group can direct the metalation to a specific position. researchgate.netnih.gov

Applications in Heterocyclic Compound Synthesis

The unique properties of bis(trimethylsilyl)methylamine and its derivatives also extend to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. rsc.org

Introduction of N-Bis(trimethylsilyl)methylamino Moieties

This compound serves as a precursor for the introduction of the N-bis(trimethylsilyl)methylamino group into various molecular frameworks, including heterocycles. cdnsciencepub.com This bulky group can act as a synthetic handle or a protecting group, and its steric influence can control the regioselectivity and stereoselectivity of subsequent reactions. cdnsciencepub.comgrafiati.com

For instance, imines derived from this compound can undergo regioselective deprotonation followed by reaction with electrophiles to introduce functionality at specific positions. researchgate.net This methodology provides access to a wide range of functionalized silylated imines, which can then be converted into various nitrogen-containing heterocycles. The cleavage of the Si-C bonds or the abstraction of the methine proton under mild conditions can generate α-nitrogen carbanions, which are valuable intermediates in heterocyclic synthesis. cdnsciencepub.com This approach has been successfully applied in the field of β-lactam chemistry. cdnsciencepub.comnih.gov

Furthermore, azomethine ylides generated from N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine, a derivative of this compound, are used in [3+2] cycloaddition reactions to construct pyrrolidine (B122466) rings, a common motif in many heterocyclic compounds. mdpi.com

β-Lactam Chemistry Methodologies

The β-lactam ring is a core structural motif in a wide array of clinically important antibiotics. The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a cornerstone of β-lactam synthesis. However, the use of imines derived from enolizable aldehydes can be problematic due to competing side reactions. The utilization of N-[bis(trimethylsilyl)methylidene]amines, readily prepared from this compound, has emerged as an effective strategy to circumvent this limitation. nih.gov

The bulk of the bis(trimethylsilyl)methyl group on the imine nitrogen effectively prevents enolization and other side reactions, allowing for the successful synthesis of β-lactams that are otherwise difficult to access. Furthermore, this sterically demanding group can influence the stereochemical outcome of the cycloaddition, often leading to high diastereoselectivity. uah.es

A significant advantage of using N-[bis(trimethylsilyl)methyl]imines is the ability to achieve asymmetric synthesis of β-lactams. In the presence of a chiral auxiliary, such as a derivative of Evans' oxazolidinone, the cycloaddition can proceed with a high degree of stereocontrol, affording predominantly the cis-β-lactam product. nih.gov The reaction of chiral glycinate-derived ketenes with these imines allows for the synthesis of 3-amino-β-lactams with excellent stereocontrol.

The N-bis(trimethylsilyl)methyl group can be readily cleaved under oxidative conditions, for instance, using ceric ammonium (B1175870) nitrate (B79036) (CAN), to furnish the free N-H β-lactam, a crucial intermediate for further functionalization and the synthesis of biologically active compounds. nih.gov This deprotection strategy highlights the role of the bis(trimethylsilyl)methyl group as an effective N-protecting group that also directs the stereochemical course of the reaction.

The alkylation of N-[bis(trimethylsilyl)methyl]-β-lactams has also been shown to proceed with high stereocontrol, providing a route to α-alkylated β-lactam derivatives. uah.esnih.gov This method allows for the introduction of substituents at the C3 position of the β-lactam ring in a predictable manner.

| Reactants | Chiral Auxiliary | Product | Diastereomeric Ratio (cis:trans) | Yield |

| Acid Chloride + N-[bis(trimethylsilyl)methylidene]amine | (4S)-2-oxo-4-phenyloxazolidin-3-yl | cis-β-lactam | Predominantly cis | Moderate to Good |

| Phthalimidoacetyl chloride + Chiral imine from (R)-1-phenylethylamine | (R)-1-phenylethylamine | β-lactams | 9:1 | 74% (combined) |

| N,N-bis(silyl)glycinates + N-PMP-arylaldimines | (-)-Menthyl or (-)-2-phenylcyclohexyl | trans-3-amino-β-lactam | Exclusively trans | Good |

Routes to Substituted 2-Aza-1,3-butadienes and Pyridines

This compound serves as a valuable precursor for the synthesis of substituted 2-aza-1,3-butadienes, which are themselves versatile intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. A key transformation in this context is the Peterson olefination. researchgate.netresearchgate.net

The imines formed from the condensation of this compound with aldehydes or ketones can undergo a fluoride-induced Peterson alkenation. This reaction involves the elimination of a trimethylsilanolate group to form a carbon-carbon double bond, resulting in the formation of a 2-aza-1,3-diene. researchgate.net This methodology provides a straightforward route to these diene systems.

The reactivity of the resulting 2-aza-1,3-butadienes can be harnessed in cycloaddition reactions to construct more complex molecular architectures. For instance, aza-Diels-Alder reactions of these dienes can be employed to synthesize substituted pyridines, although this often requires subsequent aromatization steps. The initial cycloadducts are typically tetrahydropyridine (B1245486) derivatives, which can be oxidized to the corresponding pyridines. The specific substitution pattern of the final pyridine (B92270) is determined by the substituents on the starting aldehyde/ketone and any dienophile used in the cycloaddition.

| Starting Material | Reaction | Product | Key Features |

| N-[bis(trimethylsilyl)methyl]imine | Fluoride-induced Peterson Alkenation | 2-Aza-1,3-diene | Mild reaction conditions, good yields. |

| 2-Aza-1,3-butadiene | Aza-Diels-Alder Reaction | Substituted Tetrahydropyridine | Access to nitrogen-containing heterocycles. |

| Substituted Tetrahydropyridine | Oxidation | Substituted Pyridine | Formation of aromatic pyridine ring. |

Contributions to C1 Radiochemistry and Labeling (e.g., ¹¹C-Carbodiimide Synthesis)

The development of radiolabeled compounds is crucial for positron emission tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. Carbon-11 (¹¹C) is a commonly used positron-emitting radionuclide due to its short half-life. The incorporation of ¹¹C into biologically active molecules often involves the use of small, reactive ¹¹C-labeled building blocks.

This compound and its derivatives have shown utility in the synthesis of such ¹¹C-labeled synthons. A notable example is the synthesis of [¹¹C]urea and, subsequently, [¹¹C]uracil. In this process, lithium bis(trimethylsilyl)amide reacts with [¹¹C]carbon dioxide ([¹¹C]CO₂) to form a ¹¹C-isocyanate intermediate. This intermediate then reacts further to produce N,N'-bis(trimethylsilyl)[¹¹C]carbodiimide. rsc.org

This in-situ generated [¹¹C]carbodiimide is a key intermediate. Its hydrolysis with aqueous ammonium chloride yields [¹¹C]urea with good radiochemical yields. rsc.org The resulting [¹¹C]urea can then be used in subsequent reactions, such as the condensation with diethyl malate (B86768) to produce the important nucleobase [¹¹C]uracil. rsc.org

This methodology highlights the role of silylated amines in facilitating the incorporation of ¹¹C from [¹¹C]CO₂ into valuable biomolecules. The formation of the ¹¹C-carbodiimide intermediate is a critical step, demonstrating a practical application of the principles of silyl amine chemistry in the specialized field of radiochemistry.

| ¹¹C-Labeled Precursor | Reagent | ¹¹C-Labeled Intermediate | Final ¹¹C-Labeled Product | Radiochemical Yield (RCY) |

| [¹¹C]CO₂ | Lithium bis(trimethylsilyl)amide | N,N'-bis(trimethylsilyl)[¹¹C]carbodiimide | [¹¹C]Urea | 55-70% |

| [¹¹C]Urea | Diethyl malate | - | [¹¹C]Uracil | 40-75% |

Coordination Chemistry and Organometallic Applications of Bis Trimethylsilyl Methylamine Ligands

Steric and Electronic Influence of Bis(trimethylsilyl)amide Ligands

The significant steric bulk of the bis(trimethylsilyl)amide ligand is a defining characteristic that heavily influences the coordination environment of the metal center. wikipedia.org The two large trimethylsilyl (B98337), -Si(CH₃)₃, groups are responsible for this steric hindrance. wikipedia.orgillinois.edu This bulkiness often prevents the coordination of multiple ligands, leading to the formation of complexes with low coordination numbers. wikipedia.orgescholarship.org For instance, the large size of the ligand prevents association through dative bonding, which would otherwise lead to higher coordination numbers. acs.org This steric crowding is so pronounced that it was initially believed to preclude the formation of Lewis base adducts with certain metal tris(amide) complexes, although it was later shown that judicious selection of donor molecules like isocyanides or nitriles can lead to the formation of such complexes. escholarship.org

Due to their bulky nature, metal bis(trimethylsilyl)amide complexes exhibit low lattice energies and are lipophilic. wikipedia.org This property renders them soluble in a range of nonpolar organic solvents, a stark contrast to simple metal halides which typically dissolve only in reactive solvents. wikipedia.org The steric properties of the ligand also contribute to the formation of discrete and monomeric complexes, which can enhance their reactivity. wikipedia.org

From an electronic standpoint, the bis(trimethylsilyl)amide ligand is considered relatively "soft" due to negative hyperconjugation provided by the silicon atoms. researchgate.net This electronic property, combined with its steric bulk, makes its alkali metal salts excellent ligand transfer reagents in salt metathesis reactions for preparing a variety of s-, p-, d-, and f-block complexes. researchgate.net

Synthesis and Characterization of Metal Bis(trimethylsilyl)amide Complexes

A general and widely used method for the synthesis of metal bis(trimethylsilyl)amide complexes involves the salt metathesis reaction between an anhydrous metal chloride and an alkali metal bis(trimethylsilyl)amide, such as the commercially available lithium, sodium, or potassium salts. wikipedia.orgresearchgate.net This reaction typically results in the precipitation of the alkali metal chloride, which can be removed by filtration, followed by purification of the desired metal amide complex by distillation or sublimation. wikipedia.org

| Reactants | General Reaction | Products | Purification |

|---|---|---|---|

| Anhydrous Metal Halide (MCln) | MCln + n Na[N(SiMe₃)₂] → M[N(SiMe₃)₂]n + n NaCl | Metal Bis(trimethylsilyl)amide (M[N(SiMe₃)₂]n) | Filtration to remove precipitated alkali metal halide, followed by distillation or sublimation of the product. |

| Alkali Metal Bis(trimethylsilyl)amide (e.g., Na[N(SiMe₃)₂]) | Alkali Metal Halide (e.g., NaCl) |

Lithium, sodium, and potassium bis(trimethylsilyl)amides are commercially available and serve as key starting materials. wikipedia.org The synthesis of rubidium bis(trimethylsilyl)amide can be achieved on a large scale by the magnetite-catalyzed metalation of hexamethyldisilazane (B44280) in liquid ammonia (B1221849). rsc.org The synthesis of alkali and alkaline-earth metal bis(trimethylsilylamide) complexes with bidentate ether and amine bases can be accomplished by adding these bases to the coligand-free complexes or through ligand exchange with THF adducts. researchgate.net

The synthesis of alkaline-earth metal bis(trimethylsilyl)amides can be achieved through transmetalation from tin(II) bis(trimethylsilyl)amide or by reacting the metal iodides or chlorides with potassium or sodium bis(trimethylsilyl)amide. wikipedia.orgresearchgate.net For example, reacting calcium iodide or barium chloride with potassium or sodium bis(trimethylsilyl)amide yields the corresponding alkaline-earth metal complexes. wikipedia.org However, this method can lead to potassium contamination. wikipedia.org The reaction of dimeric alkaline-earth metal bis(trimethylsilyl)amides with 2,2,5,5-tetramethyltetrahydrofuran (B83245) (Me₄THF) in pentane (B18724) yields mononuclear complexes. acs.org These ether adducts significantly improve the solubility of the alkaline-earth metal amides in hydrocarbon solvents. researchgate.netacs.org

Complexes of the p-block elements are generally prepared by the standard salt metathesis reaction. wikipedia.org For instance, tin(II) bis(trimethylsilyl)amide is synthesized from anhydrous tin(II) chloride. wikipedia.org The aluminum complex can be prepared by treating lithium aluminium hydride with bis(trimethylsilyl)amine. wikipedia.org

For transition metals, the synthesis often involves reacting the metal halides with an alkali metal bis(trimethylsilyl)amide. wikipedia.org For example, the iron(II) complex, Fe[N(SiMe₃)₂]₂, is prepared by treating iron(II) chloride with two equivalents of lithium bis(trimethylsilyl)amide. wikipedia.orgresearchgate.net The synthesis of some trivalent transition metal complexes, such as those of titanium and vanadium, utilize soluble precursors like TiCl₃(NMe₃)₂ or VCl₃(NMe₃)₂. wikipedia.org In some cases, oxidation of the corresponding M[N(SiMe₃)₂]₂ species is used to prepare the trivalent complexes, as seen with manganese and cobalt. escholarship.org The reaction between nickel(II) iodide and potassium bis(trimethylsilyl)amide can lead to both Ni(II) and Ni(I) complexes, highlighting the reducing potential of K[N(SiMe₃)₂]. nih.gov

Lanthanide(III) bis(trimethylsilyl)amide complexes are typically synthesized by reacting the anhydrous lanthanide(III) chlorides with three equivalents of lithium or sodium bis(trimethylsilyl)amide in a solvent like THF. researchgate.net This can lead to the formation of ate-complexes of the type [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃, which upon sublimation yield the neutral tris(amide) complexes Ln[N(SiMe₃)₂]₃. researchgate.net Ligand redistribution reactions between Ln[N(SiMe₃)₂]₃ and LnCl₃ can also be used to synthesize mixed-ligand complexes. cdnsciencepub.com While lanthanide silylamide chemistry is well-established, the corresponding silylphosphide chemistry is less developed. chemrxiv.orgnih.gov

A convenient route to trivalent actinide bis(trimethylsilyl)amide complexes involves the use of THF-adducts of the actinide triiodides, AnI₃(THF)₄ (where An = U, Np, Pu), as starting materials. wikipedia.orgosti.gov Reaction of these precursors with three equivalents of sodium bis(trimethylsilyl)amide in THF yields the volatile, solvent-free tris(silylamide) complexes An[N(SiMe₃)₂]₃. osti.gov The neptunium (B1219326) and plutonium silylamides were the first homoleptic amido complexes of transuranic elements to be reported. osti.gov

Structural Diversity and Aggregation Phenomena

The degree of aggregation of metal bis(trimethylsilyl)amide complexes is highly dependent on the metal, the presence of coordinating solvents, and the physical state (solid or solution). wikipedia.orgwikipedia.org

Alkali metal bis(trimethylsilyl)amides exhibit a range of aggregation states. wikipedia.org In the solid state, the solvent-free lithium and sodium complexes are trimeric, while the potassium complex is dimeric. wikipedia.org In coordinating solvents like ethers, the monomer and dimer are the predominant species for lithium bis(trimethylsilyl)amide. wikipedia.org In non-coordinating solvents, higher oligomers, including trimers, are common. wikipedia.org The heavier alkali metals, from potassium to cesium, tend to form dinuclear complexes with bidentate ether and amine ligands, featuring central M₂N₂ rings. researchgate.netresearchgate.net In contrast, the lithium and sodium analogues are typically mononuclear under similar conditions. researchgate.net

| Metal | Solid State (Solvent-Free) | Solution (Coordinating Solvents) | Solution (Non-coordinating Solvents) |

|---|---|---|---|

| Lithium | Trimeric wikipedia.orgwikipedia.org | Monomeric, Dimeric wikipedia.org | Oligomeric (Trimer) wikipedia.org |

| Sodium | Trimeric wikipedia.org | - | - |

| Potassium | Dimeric wikipedia.org | Dimeric (with bidentate ligands) researchgate.netresearchgate.net | - |

| Rubidium | - | Dimeric (with bidentate ligands) researchgate.net | - |

| Cesium | - | Dimeric (with bidentate ligands) researchgate.net | - |

Alkaline-earth metal complexes also show structural diversity. While they can exist as dimers, the addition of Lewis bases like THF or bidentate ethers often leads to the formation of mononuclear complexes. researchgate.netacs.org For example, magnesium bis(trimethylsilyl)amide crystallizes as a dimer, but with the addition of a bidentate ligand, it forms a mononuclear four-coordinate or six-coordinate complex. researchgate.net The heavier alkaline-earth congeners (Ca, Sr, Ba) readily form mononuclear adducts with weakly coordinating ethers and are less prone to forming dimers compared to the magnesium derivative. acs.org

Transition metal bis(trimethylsilyl)amide complexes often exhibit a monomer-dimer equilibrium that is dependent on the phase. wikipedia.org For example, the iron(II), manganese(II), and cobalt(II) complexes M[N(SiMe₃)₂]₂ are monomeric in the gas phase but form bridged dimers in the solid state. wikipedia.org Group 11 metal complexes show a higher tendency to oligomerize, forming tetramers in the solid state. wikipedia.org

Lanthanide complexes can also form dimeric structures, particularly in mixed-ligand systems. For example, the lighter lanthanide bis(trimethylsilyl)amido chlorides, [Ln{N(SiMe₃)₂}₂(THF)(µ-Cl)]₂, exist as chloride-bridged dimers in the solid state. cdnsciencepub.com However, NMR studies indicate that this dimeric structure is not always maintained in solution. cdnsciencepub.com

Influence of Coordinating and Non-coordinating Solvents on Aggregation

The aggregation state of metal complexes featuring bis(trimethylsilyl)amide ligands is profoundly influenced by the nature of the solvent. The coordinating ability of the solvent molecules plays a critical role in determining whether the metal complexes exist as monomers, dimers, or higher-order aggregates. researchgate.net

In non-coordinating hydrocarbon solvents, alkali metal bis(trimethylsilyl)amides tend to form higher aggregates. researchgate.netencyclopedia.pub For instance, lithium bis(trimethylsilyl)amide, LiN[Si(CH₃)₃]₂, exists in a dimer-tetramer equilibrium in these solvents. researchgate.net Similarly, to synthesize unsolvated Group 2 metal bis(trimethylsilyl)amide complexes, non-coordinating solvents like benzene (B151609) or toluene (B28343) are required to prevent the formation of solvent adducts. wikipedia.org In hydrocarbon solutions, dinuclear complexes of heavier alkali metals with weakly binding ethers like 2,2,5,5-tetramethyltetrahydrofuran (Me₄THF) can dissociate, liberating the ether. researchgate.net

Conversely, in coordinating solvents such as tetrahydrofuran (B95107) (THF), the aggregation state is typically reduced. LiN[Si(CH₃)₃]₂ shifts to a monomer-dimer equilibrium in THF, with thermodynamic data indicating that the monomer is preferentially solvated. researchgate.net The use of bidentate coordinating ligands like 1,2-dimethoxyethane (B42094) (dme) or tetramethylethylenediamine (tmeda) can lead to the formation of mononuclear lithium and sodium complexes. researchgate.netrsc.org However, exceptions exist, where even in the presence of these ligands, dimeric structures like [(dme)LiN(SiMe₃)₂]₂ are observed. researchgate.netrsc.org For heavier alkali metals (K, Rb, Cs), dinuclear structures with central M₂N₂ rings are common, even with coordinating ligands. researchgate.netrsc.org The structural motif of bis(trimethylsilyl)methylsodium, [NaCH(SiMe₃)₂], is a polymeric chain in the solid state, but it is highly soluble in alkanes. mdpi.com

The table below summarizes the effect of solvents on the aggregation of selected bis(trimethylsilyl)amide complexes.

| Metal Complex | Solvent Type | Observed Aggregation State | Reference(s) |

| LiN[Si(CH₃)₃]₂ | Hydrocarbon | Dimer-Tetramer Equilibrium | researchgate.net |

| LiN[Si(CH₃)₃]₂ | Tetrahydrofuran (THF) | Monomer-Dimer Equilibrium | researchgate.net |

| [A(hmds)] (A=Na-Cs) | 2,2,5,5-tetramethyltetrahydrofuran | Dinuclear [(Me₄thf)A(hmds)]₂ | researchgate.net |

| M(hmds)₂ (M=Ca, Sr, Ba) | Coordinating Solvents (e.g., DME) | Adducts Formed | wikipedia.org |

| M(hmds)₂ (M=Ca, Sr, Ba) | Non-coordinating Solvents (e.g., Toluene) | Unsolvated Complexes | wikipedia.org |

| [LiCH(SiMe₃)₂] | Solid State (unsolvated) | Polymeric Chains | mdpi.com |

| [NaCH(SiMe₃)₂] | Solid State (unsolvated) | Polymeric Chains | mdpi.com |

Intramolecular Steric Repulsion and Coordination Geometry

The substantial steric bulk of the bis(trimethylsilyl)methyl group, (Me₃Si)₂CH-, and its corresponding amide, (Me₃Si)₂N-, is a defining feature that heavily influences the coordination geometry of the resulting metal complexes. cdnsciencepub.com This steric hindrance is responsible for creating coordinatively unsaturated metal centers and enforcing unusual geometries. wikipedia.org

Intramolecular steric repulsion between the bulky trimethylsilyl groups and other ligands on the metal center leads to significant distortions from idealized geometries. researchgate.netrsc.org These distortions can manifest as:

Asymmetric coordination of other ligands. For example, in complexes with bidentate ethers or amines, the metal-ligand bonds may be distorted. researchgate.netrsc.org

Significant differences in bond angles . A notable example is the distortion of the M–N–Si bond angles, where the angle proximal to another ligand can differ substantially from the distal angle. researchgate.netrsc.org

In the gas phase, the steric bulk can stabilize monomeric species with very low coordination numbers, such as the two-coordinate iron complex Fe[N(SiMe₃)₂]₂. wikipedia.org However, in the solid state, the same compound forms a dimer with bridging amido groups and three-coordinate iron centers, highlighting the subtle balance between intramolecular repulsion and intermolecular interactions. wikipedia.org For alkali and alkaline-earth metal complexes with additional bidentate ligands, the metal centers are typically four- or six-coordinate, but the steric pressure from the bis(trimethylsilyl)amide ligands still imposes geometric constraints. researchgate.netrsc.org The bulkiness of the ligand is also a key factor in inducing regio- and stereoselectivity in reactions involving these complexes. cdnsciencepub.com

Catalytic Applications in Organometallic Reactions

Complexes bearing bis(trimethylsilyl)amide ligands are not merely structural curiosities; they are potent pre-catalysts for a variety of important organometallic transformations. The combination of steric bulk and high reactivity of the metal-nitrogen bond underpins their utility in catalysis. wikipedia.orgroyalsocietypublishing.org

Metal bis(trimethylsilyl)amide complexes have emerged as effective catalysts for dehydrocoupling reactions, which form new bonds with the elimination of hydrogen gas (H₂). acs.org This atom-economical method is particularly useful for forming silicon-nitrogen (Si-N) bonds. sci-hub.se

Calcium complexes have been shown to mediate the dehydrocoupling of silanes with amines. royalsocietypublishing.org Lanthanide complexes, such as La[N(SiMe₃)₂]₃, are also active catalysts for the heterodehydrocoupling of silanes with primary and secondary amines. sci-hub.se Mechanistic studies suggest that the reaction proceeds through an in-situ amide exchange at the metal center to generate the active catalytic species. sci-hub.se Iridium complexes stabilized by specific ligands have also demonstrated high efficiency in the cross-dehydrogenative coupling of secondary amines with hydrosilanes to produce N-silylamines. acs.org

A key advantage of these catalytic systems is their selectivity. For instance, in lanthanide-catalyzed reactions, competitive dehydrocoupling involving the bis(trimethylsilyl)amide ligand itself is generally not observed, ensuring that the desired amine and silane (B1218182) substrates react preferentially. sci-hub.se

Hydrofunctionalization, the addition of an E-H bond (where E is a heteroatom like N, P, or Si) across an unsaturated C-C bond, is a fundamental transformation in organic synthesis. Heavier Group 2 metal (Ca, Sr, Ba) complexes with bis(trimethylsilyl)amide ligands, either as homoleptic M[N(SiMe₃)₂]₂ or heteroleptic L-M-N(SiMe₃)₂ species, are effective pre-catalysts for these reactions. royalsocietypublishing.org

These systems have been successfully applied to:

Hydroamination: The intramolecular cyclization of aminoalkenes to form nitrogen-containing heterocycles. The reaction scope includes the formation of 5-, 6-, and 7-membered rings, with strontium-based catalysts often showing higher activity than their calcium analogues. royalsocietypublishing.org

Hydrophosphination: The anti-Markovnikov addition of P-H bonds across alkenes and alkynes. royalsocietypublishing.org

Hydrosilylation: The addition of Si-H bonds to unsaturated substrates. royalsocietypublishing.org

The mechanism for these transformations generally involves the insertion of the unsaturated substrate into the metal-amide (M-N) or metal-hydride (M-H) bond of the active catalyst. royalsocietypublishing.org The regioselectivity of the addition is a critical aspect, and while many systems provide the anti-Markovnikov product, metal-catalyzed Markovnikov-selective hydrofunctionalization of terminal alkynes has also been developed to access 1,1-disubstituted alkenes. rsc.orgacs.org First-row transition metal complexes (Mn, Fe, Co) have also been employed for the radical hydrofunctionalization of olefins. nih.gov

Metal complexes containing bis(trimethylsilyl)amide ligands are highly effective initiators for the ring-opening polymerization (ROP) of cyclic esters and other monomers, providing access to a wide range of biodegradable and biocompatible polymers. mdpi.comroyalsocietypublishing.org

Lithium bis(trimethylsilyl)amide (LiHMDS) is a simple yet highly active catalyst for the ROP of various cyclic esters, including lactide, δ-valerolactone, and ε-caprolactone, yielding well-defined polyesters with controlled molecular weights and narrow polydispersities. mdpi.com Similarly, zinc complexes derived from zinc(bis-trimethylsilylamide)₂ are very effective for the ROP of lactides, producing polylactides with controlled stereochemistry. researchgate.net

Group 2 complexes have also been extensively studied. Calcium and strontium amides supported by β-diketiminato or other ancillary ligands catalyze the stereocontrolled ROP of rac-lactide to produce heterotactic polylactide. royalsocietypublishing.org Furthermore, bis(trimethylsilyl)amine (HMDS) itself can act as an initiator for the ROP of N-carboxyanhydrides (NCAs) to synthesize polypeptides. rsc.org

The table below provides examples of catalytic systems for ROP.

| Catalyst/Pre-catalyst | Monomer | Resulting Polymer | Reference(s) |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Lactide, δ-Valerolactone, ε-Caprolactone | Polylactide (PLA), Poly(δ-valerolactone), Poly(caprolactone) | mdpi.com |

| Zinc Schiff base complexes (from Zn[N(SiMe₃)₂]₂) | Lactides | Polylactide (PLA) | researchgate.net |

| β-diketiminato Calcium Amide | rac-Lactide | Heterotactic Polylactide | royalsocietypublishing.org |